molecular formula C19H17BrN2O4S B2855644 N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 941959-87-1

N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Cat. No.: B2855644
CAS No.: 941959-87-1
M. Wt: 449.32
InChI Key: BJBJVJZHYRQVIX-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a complex organic compound characterized by its bromophenyl and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromo group at the 4-position. Subsequent steps include the formation of the sulfonamide group and the attachment of the furan-2-ylmethyl moiety.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and solvents that are optimized for efficiency and environmental safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug design.

Medicine: Research is ongoing to explore the medicinal properties of this compound. It has been investigated for its potential anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized products.

Mechanism of Action

The mechanism by which N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

  • N-(4-fluorophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

  • N-(4-iodophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Uniqueness: N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide stands out due to its bromo group, which imparts unique chemical properties compared to its chloro, fluoro, and iodo analogs. This difference can affect its reactivity, stability, and biological activity.

Properties

IUPAC Name

N-(4-bromophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4S/c1-22(13-17-3-2-12-26-17)27(24,25)18-10-4-14(5-11-18)19(23)21-16-8-6-15(20)7-9-16/h2-12H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBJVJZHYRQVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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